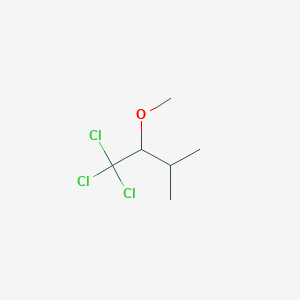
1,1,1-Trichloro-2-methoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H11Cl3O It is a chlorinated ether, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxy-3-methylbutane can be synthesized through the chlorination of 2-methoxy-3-methylbutane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor, where 2-methoxy-3-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines depending on the substituent.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-methoxy-3-methylbutane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-methoxy-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A chlorinated alcohol with similar chemical properties.
1,1-Dichloro-2-methylbutane: A less chlorinated derivative with different reactivity.
1-Chloro-3-methylbutane: A mono-chlorinated compound with distinct chemical behavior.
Uniqueness
1,1,1-Trichloro-2-methoxy-3-methylbutane is unique due to the presence of both methoxy and methyl groups along with three chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62688-86-2 |
|---|---|
Molekularformel |
C6H11Cl3O |
Molekulargewicht |
205.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10-3)6(7,8)9/h4-5H,1-3H3 |
InChI-Schlüssel |
FHVRDTRHGPDHET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(Cl)(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
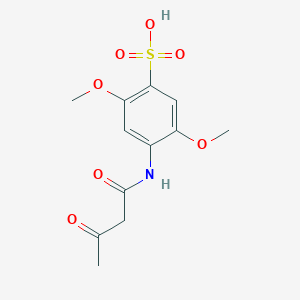
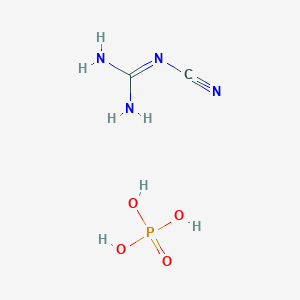
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
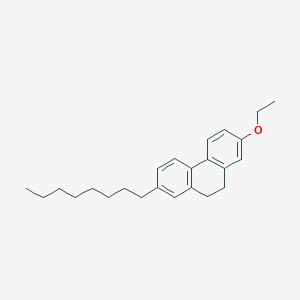
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)

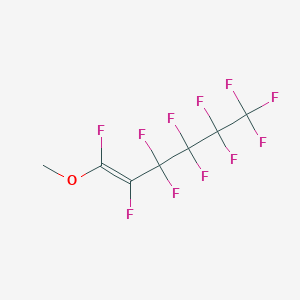
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
